

Part 1: Glycoprotein IIb (α IIb subunit of the GP-IIb/IIIa Complex)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GP-2B

Cat. No.: B12365082

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Structure of Glycoprotein IIb/IIIa

The GP-IIb/IIIa receptor is a heterodimer composed of two non-covalently associated subunits: GP-IIb (α IIb) and GP-IIIa (β 3).^[1] The complex is a transmembrane protein with large extracellular domains, transmembrane helices, and short cytoplasmic tails.

- Glycoprotein IIb (α IIb): The α IIb subunit is itself composed of a heavy chain and a light chain linked by a disulfide bond. The extracellular portion of the heavy chain folds into a seven-bladed β -propeller domain, which contributes to ligand binding.^[2] The transmembrane and cytoplasmic domains of α IIb are crucial for the conformational changes that regulate the receptor's activity.^[2]
- Glycoprotein IIIa (β 3): The β 3 subunit contains a β A domain which is critical for ligand binding and contains a metal ion-dependent adhesion site (MIDAS).

The entire complex undergoes significant conformational changes upon platelet activation, shifting from a low-affinity "bent" conformation to a high-affinity "extended" state that is competent to bind its ligands.^[2]

Table 1: Quantitative Structural Data for Human Glycoprotein IIb/IIIa

Property	Value	Reference(s)
Subunit Composition	αIIb (GP-IIb) and $\beta 3$ (GP-IIIa)	
Molecular Weight (αIIb subunit)	~145 kDa (reduced)	-
Molecular Weight ($\beta 3$ subunit)	~90 kDa (reduced)	-
Total Complex Molecular Weight	~235 kDa	
Copies per Platelet	~80,000	-
Crystal Structure Resolution	20 Å (unliganded, low-affinity state by electron cryomicroscopy)	

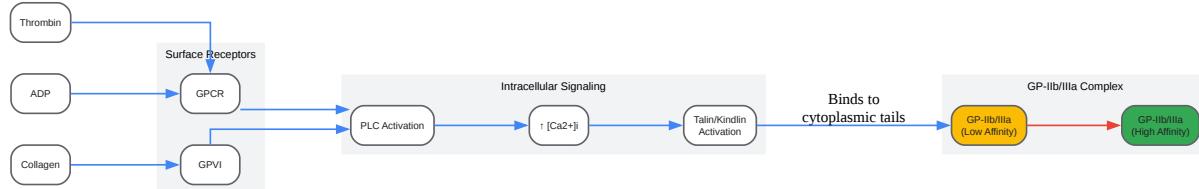
Function and Signaling

The primary function of GP-IIb/IIIa is to mediate platelet aggregation. This process is tightly regulated by bidirectional signaling: "inside-out" signaling activates the receptor, and "outside-in" signaling occurs after ligand binding to stabilize the platelet plug.

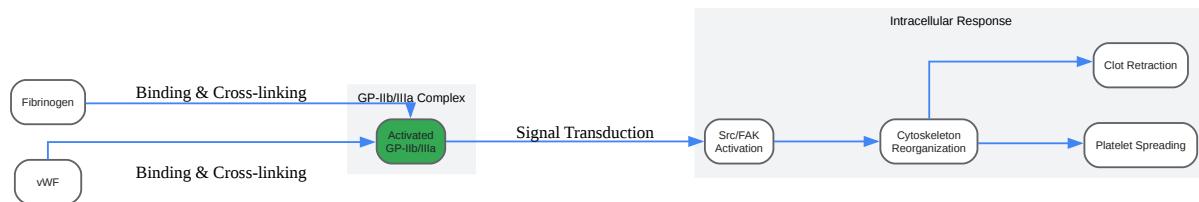
Inside-Out Signaling (Activation): In resting platelets, GP-IIb/IIIa is in a low-affinity state. Upon stimulation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, intracellular signaling cascades are initiated. These pathways, often involving G protein-coupled receptors (GPCRs), lead to an increase in intracellular calcium and the activation of proteins like talin and kindlin. These proteins bind to the cytoplasmic tails of the αIIb and $\beta 3$ subunits, disrupting their interaction and triggering a conformational change that propagates to the extracellular domains. This shift exposes the ligand-binding sites, dramatically increasing the receptor's affinity for fibrinogen and von Willebrand factor (vWF).

Outside-In Signaling (Post-ligation Events): Once fibrinogen or vWF binds to the activated GP-IIb/IIIa complex, it cross-links adjacent platelets. This ligand binding also initiates "outside-in" signaling, which triggers further intracellular events, including the activation of Src family kinases and focal adhesion kinases. These signals lead to the reorganization of the actin cytoskeleton, causing platelet spreading, stabilization of the aggregate, and clot retraction.

Mandatory Visualizations: Signaling Pathways

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Inside-Out Signaling Pathway for GP-IIb/IIIa Activation.

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Outside-In Signaling Following Ligand Binding to GP-IIb/IIIa.

Role in Disease and Drug Development

Defects in or inhibition of GP-IIb/IIIa have profound clinical consequences.

- Glanzmann's Thrombasthenia: A rare congenital bleeding disorder caused by quantitative or qualitative defects in the GP-IIb/IIIa complex. Patients suffer from a severe lack of platelet

aggregation.

- **Drug Target:** The critical role of GP-IIb/IIIa in thrombosis has made it a prime target for antiplatelet drugs. GP-IIb/IIIa inhibitors are potent agents used in high-risk settings, such as percutaneous coronary intervention (PCI), to prevent ischemic events.

Table 2: Common Glycoprotein IIb/IIIa Inhibitors and Their Potency

Drug Name	Type	Target Specificity	IC50 (ADP-induced aggregation)	Reference(s)
Abciximab	Monoclonal antibody fragment	Irreversible; also binds $\alpha\beta 3$ and $\alpha M\beta 2$ integrins	1.25 - 2.3 $\mu\text{g/mL}$	
Eptifibatide	Synthetic cyclic heptapeptide	Reversible; competitive	0.11 - 0.22 $\mu\text{g/mL}$	
Tirofiban	Non-peptide small molecule	Reversible; competitive	-	-

Experimental Protocols

Studying GP-IIb/IIIa involves a range of molecular and cellular biology techniques.

Protocol 1: Flow Cytometry for Platelet Surface GP-IIb/IIIa Expression

This protocol allows for the quantification of GP-IIb (CD41) and GP-IIIa (CD61) on the platelet surface.

- **Blood Collection:** Collect whole blood into tubes containing 3.2% sodium citrate.
- **Sample Preparation:**
 - Dilute whole blood 1:10 in a suitable buffer (e.g., HEPES-Tyrode's buffer).
 - Aliquot 100 μL of the diluted blood into flow cytometry tubes.

- Antibody Staining:
 - Add fluorochrome-conjugated monoclonal antibodies specific for GP-IIb (anti-CD41) and GP-IIIa (anti-CD61) to the tubes. Include an isotype-matched control antibody in a separate tube.
 - Incubate in the dark at room temperature for 20-30 minutes.
- Fixation (Optional): Add 1 mL of 1% paraformaldehyde and incubate for 30 minutes.
- Washing: Centrifuge the tubes at 2000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 1% FBS). Repeat the wash step.
- Data Acquisition: Resuspend the final pellet in 500 μ L of wash buffer and analyze on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics.
- Analysis: Quantify the mean fluorescence intensity (MFI) for CD41 and CD61 expression compared to the isotype control.

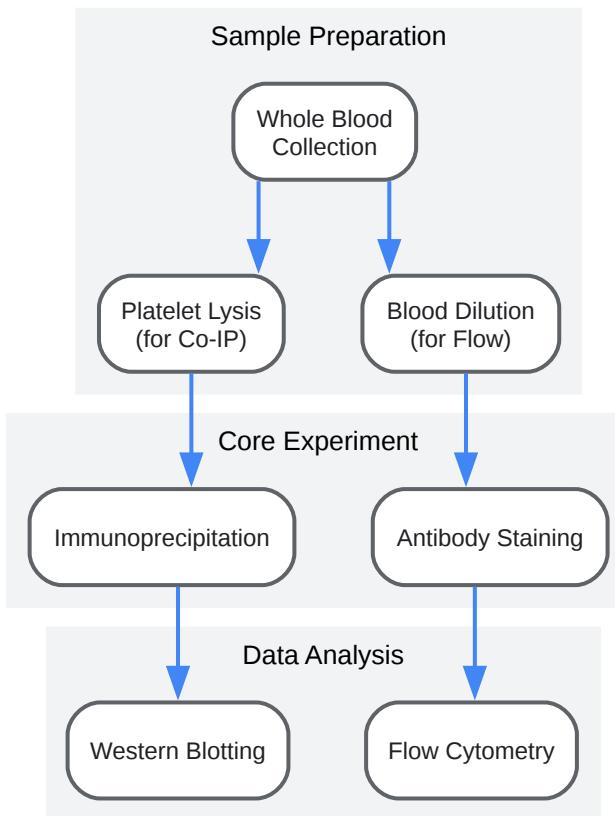
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol can be used to confirm the interaction between GP-IIb and GP-IIIa or to identify novel binding partners.

- Cell Lysis:
 - Prepare platelet-rich plasma and lyse the platelets using a gentle, non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with gentle agitation.
 - Centrifuge at 14,000 \times g for 15 minutes at 4°C to pellet insoluble debris. Collect the supernatant (lysate).
- Pre-clearing Lysate: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C on a rotator. Centrifuge and discard the beads to reduce non-specific binding.

- Immunoprecipitation:
 - Add a primary antibody against the "bait" protein (e.g., anti-GP-IIb) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C.
 - Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
- Washing:
 - Pellet the beads by centrifugation (e.g., 3,000 rpm for 3 minutes).
 - Discard the supernatant and wash the beads 3-4 times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.
- Elution:
 - Resuspend the washed beads in 2x SDS-PAGE loading buffer.
 - Boil for 5-10 minutes to elute the proteins and denature them.
- Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-GP-IIIa).

Mandatory Visualization: Experimental Workflow



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General Experimental Workflow for GP-IIb/IIIa Analysis.

Part 2: Alternative "GP2" Proteins

Pancreatic Glycoprotein 2 (GP2)

- **Structure and Function:** Pancreatic GP2 is a major glycoprotein of the zymogen granule membranes in pancreatic acinar cells. It is anchored to the membrane via a glycosylphosphatidylinositol (GPI) anchor and is secreted into the pancreatic duct. GP2 is also expressed on the surface of microfold (M) cells in the intestine, where it functions as a receptor for type 1 fimbriated bacteria (like *E. coli*), playing a role in mucosal immunity by transcytosing bacteria to underlying lymphoid tissue.
- **Clinical Relevance:** GP2 has been identified as a major autoantigen in Crohn's disease. Furthermore, genetic variants in the GP2 gene have been associated with an increased risk of developing pancreatic cancer.

Table 3: Quantitative Data for Human Pancreatic GP2

Property	Value	Reference(s)
Molecular Weight	~78 kDa (highly glycosylated)	
Protein Backbone MW	54.9 kDa	
Amino Acids	537	

Ebola Virus Glycoprotein 2 (GP2)

- **Structure and Function:** The Ebola virus GP2 is the fusion subunit of the viral surface glycoprotein (GP), which is a trimer of GP1-GP2 heterodimers. The GP1 subunit is responsible for receptor binding, while GP2 mediates the fusion of the viral and host cell membranes, a critical step for viral entry.
- **Mechanism of Action:** Following viral endocytosis, host proteases cleave GP1, and subsequent triggers lead to a dramatic conformational change in GP2. This change exposes a hydrophobic "fusion loop" that inserts into the endosomal membrane. GP2 then refolds into a stable six-helix bundle structure, pulling the viral and host membranes together and driving their fusion.

Table 4: Quantitative Data for Ebola Virus GP2

Property	Value	Reference(s)
Structure	Trimer-of-hairpins	
Core Fragment (Ebo-74) Size	74 residues	
Crystal Structure Resolution	1.9 Å (for the Ebo-74 core fragment)	
Total GP Complex MW	~450 kDa	

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References

- 1. researchgate.net [researchgate.net]
- 2. Structure and function of the platelet integrin α IIb β 3 - PMC [pmc.ncbi.nlm.nih.gov]
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